molecular formula C21H22N2O3S B11417810 N-methyl-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-methyl-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11417810
M. Wt: 382.5 g/mol
InChI Key: JURLLEXZOZBBSJ-UHFFFAOYSA-N
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Description

N-methyl-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound featuring a benzofuran and benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Synthesis of the Benzothiophene Moiety: This can be achieved via the cyclization of thioesters or thioketones.

    Coupling Reactions: The benzofuran and benzothiophene intermediates are then coupled using acylation reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiophene rings.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of both benzofuran and benzothiophene moieties.

Mechanism of Action

The mechanism by which N-methyl-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors.

    Signal Transduction Pathways: Modulating intracellular signaling pathways, potentially affecting gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: can be compared to other compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its combined benzofuran and benzothiophene structure, which may confer a distinct set of biological activities and chemical reactivity not seen in simpler analogs.

This detailed exploration highlights the potential and versatility of this compound in various scientific and industrial fields

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

N-methyl-2-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H22N2O3S/c1-12-7-8-14-13(11-26-16(14)9-12)10-18(24)23-21-19(20(25)22-2)15-5-3-4-6-17(15)27-21/h7-9,11H,3-6,10H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

JURLLEXZOZBBSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC

Origin of Product

United States

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